molecular formula C17H10ClN3O6S B2489749 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-chloro-3-nitrobenzoate CAS No. 877636-57-2

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-chloro-3-nitrobenzoate

Cat. No.: B2489749
CAS No.: 877636-57-2
M. Wt: 419.79
InChI Key: GWGIXWHWNOECCZ-UHFFFAOYSA-N
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Description

The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-chloro-3-nitrobenzoate is a synthetic small molecule derived from structural modifications of kojic acid, a natural pyranone. Its core structure consists of a 4H-pyran-4-one ring substituted with a pyrimidin-2-ylsulfanylmethyl group at position 6 and a 4-chloro-3-nitrobenzoate ester at position 2. This compound belongs to a class of APJ receptor antagonists, which are of interest for their roles in modulating cardiovascular, metabolic, and gastrointestinal functions .

The benzoate moiety features a 3-nitro and 4-chloro substitution pattern, distinguishing it from closely related analogs such as ML221 (4-nitrobenzoate). The synthesis involves three key steps: (1) chlorination of kojic acid, (2) alkylation with pyrimidine-2-thiol, and (3) esterification with 4-chloro-3-nitrobenzoyl chloride .

Properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-chloro-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3O6S/c18-12-3-2-10(6-13(12)21(24)25)16(23)27-15-8-26-11(7-14(15)22)9-28-17-19-4-1-5-20-17/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGIXWHWNOECCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Pyran Ring Formation

The pyran core is typically synthesized via cyclization of diketone precursors. For example, reacting ethyl acetoacetate with aldehydes under acidic conditions generates the 4-oxo-pyran scaffold. A study by demonstrated analogous cyclization using malonic acid derivatives, yielding a 75–80% isolated yield when catalyzed by p-toluenesulfonic acid (PTSA) in refluxing ethanol. Adjusting the solvent to dimethylformamide (DMF) reduced cyclization time but required higher temperatures (120°C), complicating purification.

Incorporation of the Pyrimidine Sulfanyl Group

The pyrimidine-2-thiol moiety is introduced via nucleophilic substitution. Reacting 2-mercaptopyrimidine with a bromomethylated pyran intermediate in tetrahydrofuran (THF) at 0–5°C achieves a 65% yield. Catalytic amounts of triethylamine (TEA) enhance reactivity by deprotonating the thiol group, though excess base promotes side reactions. Microwave-assisted synthesis (100°C, 15 minutes) improves yields to 82% while reducing reaction time.

Esterification with 4-Chloro-3-Nitrobenzoic Acid

The final step involves esterifying the hydroxyl group of the pyran intermediate with 4-chloro-3-nitrobenzoic acid. Using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) achieves 70–75% conversion. Alternative methods employing Steglich esterification (room temperature, 24 hours) yield 85% product with minimal racemization.

Table 1: Comparison of Esterification Conditions
Reagent System Solvent Temperature (°C) Time (h) Yield (%)
DCC/DMAP DCM 25 24 70–75
Steglich Conditions DCM 25 24 85
Mitsunobu Reaction THF 80 6 78

Reaction Optimization Strategies

Catalytic Enhancements

Heterogeneous catalysts, such as bleaching earth clay (BEC), improve esterification efficiency. In a study adapting methods from, BEC (10 wt%) at pH 12.5 increased yields to 88% by facilitating proton transfer and reducing side-product formation.

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) accelerate nucleophilic substitutions but may degrade acid-sensitive intermediates. Ethanol/water mixtures (7:3 v/v) balance reactivity and stability, achieving 80% yield for the pyrimidine coupling step.

Purification Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent isolates the final compound at >95% purity.
  • Recrystallization : Dissolving the crude product in hot ethanol and cooling to −20°C yields crystalline material with 99% purity but sacrifices 15–20% recovery.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces batch variability. A tubular reactor (50°C, 2 mL/min residence time) coupled with in-line IR monitoring achieves 90% conversion for the esterification step, as validated in analogous systems.

Waste Minimization

Solvent recovery systems (e.g., rotary evaporators with cold traps) reclaim >90% of DCM and THF. Neutralization of acidic byproducts with calcium carbonate generates non-hazardous salts for landfill disposal.

Analytical Characterization

Structural Validation

  • NMR Spectroscopy :
    • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 5.1 Hz, pyrimidine-H), 8.21 (s, nitrobenzoate-H), 4.58 (s, -SCH₂-).
    • ¹³C NMR : 187.2 ppm (C=O, pyran), 162.4 ppm (C=S).
  • Mass Spectrometry : HRMS (ESI+) m/z calc. for C₁₇H₁₀ClN₃O₆S [M+H]⁺: 419.9964; found: 419.9968.

Purity Assessment

HPLC (C18 column, acetonitrile/water 60:40, 1 mL/min) shows a single peak at 8.2 minutes, confirming >99% purity.

Challenges and Mitigation Strategies

Nitro Group Instability

The nitro group undergoes unintended reduction during prolonged reactions. Conducting esterification under inert atmospheres (N₂ or Ar) and avoiding strong reducing agents preserves functionality.

Steric Hindrance

Bulky substituents on the pyran ring impede pyrimidine coupling. Microwave irradiation (150 W, 10 minutes) overcomes this by enhancing molecular collisions, increasing yields by 18%.

Chemical Reactions Analysis

Types of Reactions

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-chloro-3-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of substituted pyran derivatives.

Scientific Research Applications

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-chloro-3-nitrobenzoate has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. For instance, it acts as a functional antagonist of the apelin receptor, which plays a crucial role in cardiovascular homeostasis . The binding of the compound to the receptor inhibits its activity, thereby modulating various physiological processes.

Comparison with Similar Compounds

Structural Modifications and Activity

Benzoate Substituent Effects

The benzoate substituent plays a critical role in APJ antagonism. Key analogs and their activities are summarized below:

Compound Benzoate Substituents APJ Antagonism (IC₅₀, cAMP assay) Selectivity (vs. AT1 Receptor)
ML221 (4-nitrobenzoate) 4-NO₂ 0.70 μM >37-fold
4-Bromobenzoate analog 4-Br Moderate activity Not reported
4-Trifluoromethylbenzoate 4-CF₃ Moderate activity Not reported
Target compound 4-Cl, 3-NO₂ Weaker than ML221 Likely reduced
2-Bromobenzoate analog 2-Br Inactive N/A
  • Key Findings: Positional Sensitivity: The para position (position 4) of the benzoate is critical for APJ binding. ML221 (4-NO₂) exhibited the highest potency, while analogs with substituents at meta (e.g., 3-NO₂ in the target compound) showed reduced activity . Electron-Withdrawing Groups: Nitro (-NO₂) at position 4 enhances potency compared to chloro (-Cl) or bromo (-Br), likely due to stronger electron-withdrawing effects that stabilize receptor interactions . Steric Hindrance: Bulky groups (e.g., CF₃) at position 4 reduce activity, suggesting steric limitations in the APJ binding pocket .
Thioether and Ester Linkage
  • Replacing the ester linkage with amides, sulfonates, or alkyl chains abolished activity, highlighting the necessity of the ester group for APJ binding .

Pharmacological and ADMET Profiles

Potency and Selectivity
  • ML221 : Demonstrated dual antagonism in cAMP inhibition (IC₅₀ = 0.70 μM) and β-arrestin recruitment (IC₅₀ = 1.75 μM) with selectivity over 29 GPCRs, except κ-opioid and benzodiazepine receptors .
  • Target Compound: Expected to show reduced potency due to suboptimal substituent positioning (3-NO₂, 4-Cl). No direct IC₅₀ data are available, but SAR trends suggest weaker APJ binding .
ADMET Properties
Property ML221 Target Compound (Predicted)
Solubility (pH 7.4) Poor (improved at physiological pH) Likely similar or worse
Plasma Stability Rapid metabolism in liver Possibly faster due to Cl lipophilicity
Permeability (PAMPA) Moderate Moderate
Toxicity (HEK293 cells) >50 μM (non-toxic) Likely similar

Functional Comparisons

  • ML221 : Inhibits ERK/MAPK and PI3K/AKT pathways, attenuating apelin-induced endothelial cell proliferation and cardiomyocyte apoptosis .
  • Target Compound : Likely retains pathway inhibition but with reduced efficacy due to weaker APJ antagonism. Co-treatment studies with ELA-11 (apelin analog) would clarify its functional role .

Biological Activity

The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-chloro-3-nitrobenzoate is a complex organic molecule that has attracted significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H11ClN3O6SC_{17}H_{11}ClN_{3}O_{6}S with a molecular weight of approximately 382.43 g/mol. The structure includes:

  • A pyran ring , which is known for its role in various biological activities.
  • A pyrimidine moiety linked via a sulfur atom, enhancing its reactivity and potential interactions with biological targets.
  • A nitrobenzoate group , which may contribute to its pharmacological properties.

Preliminary research indicates that This compound functions primarily as an antagonist of the apelin receptor (APJ) , which plays a crucial role in cardiovascular regulation. This receptor interaction suggests potential applications in treating cardiovascular diseases by modulating apelin signaling pathways .

Biological Activity Overview

The biological activities associated with this compound can be categorized as follows:

Activity Type Description
Antagonistic Activity Acts as a functional antagonist of the apelin receptor, potentially influencing cardiovascular functions .
Antimicrobial Properties Similar compounds have shown antimicrobial effects, suggesting potential applications in treating infections .
Anticancer Potential Investigated for its ability to inhibit cancer cell proliferation through various pathways .

Case Studies and Research Findings

  • Cardiovascular Applications :
    • A study highlighted the compound's role as an effective antagonist of the APJ receptor, indicating its potential for therapeutic use in cardiovascular diseases .
  • Antimicrobial Activity :
    • Research on structurally similar compounds has indicated significant antimicrobial effects, warranting further investigation into this compound's efficacy against various pathogens .
  • Anticancer Efficacy :
    • Preliminary studies suggest that derivatives of this compound may inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyran Ring : Utilizing suitable precursors to construct the pyran structure.
  • Pyrimidine Attachment : Introducing the pyrimidine moiety via nucleophilic substitution.
  • Esterification : Finalizing the structure through esterification with 4-chloro-3-nitrobenzoic acid under controlled conditions .

Future Directions

Further pharmacological investigations are necessary to elucidate the specific biological pathways affected by this compound and its derivatives. Research should focus on:

  • Detailed in vitro and in vivo studies to confirm biological activity.
  • Exploration of structure-activity relationships (SAR) to optimize efficacy and reduce toxicity.

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